3-Bromo-6-methylbenzo[d]isoxazole
Description
Significance of the Benzo[d]isoxazole Heterocyclic Scaffold in Organic Chemistry Research
The benzo[d]isoxazole ring system is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net This characteristic has propelled its use in the design and synthesis of compounds for a multitude of research applications. nih.govrsc.org
The history of heterocyclic chemistry, which includes isoxazoles, dates back to the 1800s, running parallel to the broader development of organic chemistry. wikipedia.org The first synthesis of the parent isoxazole (B147169) was accomplished in 1903 by Claisen. nih.gov Since then, the field has evolved significantly, with the development of numerous synthetic methods for creating isoxazole and its derivatives. nih.govwikipedia.org These methods include 1,3-dipolar cycloadditions of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-diketones. wikipedia.orgnih.gov The advent of modern synthetic techniques has further expanded the chemist's toolbox, allowing for the creation of a diverse range of isoxazole-containing molecules. nih.govrsc.org
The concept of privileged scaffolds is central to modern drug discovery and advanced chemical synthesis. nih.govresearchgate.net The benzo[d]isoxazole framework is a prime example of such a scaffold, serving as a versatile building block for the construction of complex molecular architectures. researchgate.netrsc.org Its inherent structural features allow for the introduction of various substituents at different positions, enabling the fine-tuning of its chemical and physical properties. researchgate.netresearchgate.net This adaptability makes it a valuable synthon in the preparation of diverse compound libraries for screening and optimization in various chemical research programs. nih.govrsc.org
The structural versatility of the benzo[d]isoxazole core is a key factor in its widespread use. researchgate.net The fusion of the aromatic benzene (B151609) ring with the five-membered isoxazole ring creates a unique electronic environment. The isoxazole ring itself, with its adjacent nitrogen and oxygen atoms, can participate in various non-covalent interactions, which is crucial for its interaction with biological macromolecules. researchgate.net The 10-π-electron system of benzo[d]isoxazole and its significant polarity contribute to its reactivity and potential for N−O bond cleavage, which opens up diverse applications in organic synthesis. researchgate.net This adaptability in binding is a hallmark of privileged structures and underscores the importance of the benzo[d]isoxazole scaffold in the development of targeted molecules. researchgate.net
Specific Research Focus on Substituted Benzo[d]isoxazole Systems
Halogenation, particularly bromination, is a critical tool in the functionalization of aromatic and heteroaromatic compounds, including benzo[d]isoxazoles. The introduction of a bromine atom can have several important consequences. From a synthetic standpoint, the bromo substituent serves as a versatile handle for further chemical transformations, most notably in cross-coupling reactions. This allows for the facile introduction of a wide range of other functional groups. acs.orgacs.org Furthermore, the presence of a halogen atom can influence the electronic properties of the molecule and its lipophilicity, which can be important for its behavior in different chemical environments. nih.gov Theoretical studies on other heterocyclic systems have shown that halogenation can impact excited state intramolecular proton transfer (ESIPT), although the effect of solvent polarity is often more significant. nih.gov
The incorporation of alkyl groups, such as a methyl group, onto the benzo[d]isoxazole core is another important area of research. sunyempire.edu The methyl group can influence the steric and electronic properties of the molecule. For instance, the placement of a methyl group can direct the regioselectivity of subsequent reactions and can also impact the conformational preferences of the molecule. In the context of structure-activity relationship studies, the presence and position of alkyl substituents can be crucial for optimizing the interaction of the molecule with its target. researchgate.net Research has shown that even simple alkyl substitutions on the isoxazole ring can lead to significant changes in biological activity. nih.gov
Rationale for Investigating 3-Bromo-6-methylbenzo[d]isoxazole in Contemporary Chemical Research
The specific substitution pattern of this compound provides a compelling rationale for its investigation in current chemical research. The presence of a bromine atom at the 3-position and a methyl group at the 6-position on the benzo[d]isoxazole framework offers distinct advantages for synthetic chemists and medicinal chemists alike.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.04 g/mol |
| Appearance | Solid (predicted) |
| InChI Key | LSPSVCJKVFCWHE-UHFFFAOYSA-N |
Note: Some physical properties are predicted due to limited publicly available experimental data.
Detailed Research Findings and Synthetic Utility
While dedicated research articles focusing solely on this compound are not abundant, its value can be inferred from the well-established chemistry of its constituent parts.
The bromine atom at the 3-position is a key functional handle for further molecular elaboration. Halogenated heterocycles are of great significance in synthetic chemistry as they serve as versatile precursors for a wide array of chemical transformations. sigmaaldrich.com The carbon-bromine bond in this compound can readily participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler building blocks. This reactivity allows for the introduction of a diverse range of substituents at the 3-position, enabling the systematic exploration of the structure-activity relationship (SAR) of novel benzo[d]isoxazole derivatives.
The methyl group at the 6-position also plays a crucial role. In medicinal chemistry, the introduction of a methyl group can have profound effects on a molecule's properties, an effect sometimes referred to as the "magic methyl" effect. nih.gov A methyl group can influence a compound's metabolic stability by blocking sites susceptible to metabolism. nih.gov It can also impact the molecule's conformation and its binding affinity to biological targets through steric interactions and by modulating electronic effects. nih.govnih.gov The presence of the methyl group in this compound can therefore contribute to improved pharmacokinetic and pharmacodynamic profiles of its downstream products.
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
3-bromo-6-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3 |
InChI Key |
HWGAECPCTVUZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NO2)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 3 Bromo 6 Methylbenzo D Isoxazole
Reactivity of the Bromine Atom
The bromine atom at the 3-position of the benzisoxazole ring is a key site for chemical modification. Its reactivity is typical of an aryl halide, enabling both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
The bromine atom on the 3-Bromo-6-methylbenzo[d]isoxazole ring can be displaced by nucleophiles. This type of reaction allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives. For instance, the bromine can be substituted by nucleophiles to form new compounds. smolecule.com
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for such transformations. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a widely used method for this purpose. libretexts.orgresearchgate.net In this reaction, the bromine atom is coupled with an organoboron compound, such as a boronic acid or a boronic ester, to form a new C-C bond. libretexts.org
The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgrhhz.net The choice of catalyst, ligand, and base can be optimized to achieve high yields and accommodate a variety of functional groups. nih.govnih.gov For example, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance reactivity, particularly with less reactive aryl chlorides. libretexts.org
The reactivity of halogen-substituted isoxazoles in cross-coupling reactions provides a convenient route for creating combinatorial libraries of new heterocyclic compounds. researchgate.net Although there are fewer examples of cross-coupling reactions with isoxazoles compared to oxazoles, they remain an important method for synthesizing more complex molecules. researchgate.net The success of these reactions can be influenced by the availability of the starting haloisoxazoles. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield |
|---|---|---|---|---|
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | P1-xantphos (P1-L4) | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | 82% |
| 4-tert-Butylphenylmethanesulfonate | Furan-3-boronic acid | Pd(OAc)2, L2 | 4-tert-Butyl-1-(furan-3-yl)benzene | High |
| Aryl Tosylates/Mesylates | 1-Methylpyrazole-4-boronic acid pinacol ester | Pd(OAc)2, L2 | Coupled Product | High |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good |
This table is generated based on data from similar reactions and is for illustrative purposes. nih.govnih.govmdpi.com
Beyond nucleophilic substitution and Suzuki-Miyaura coupling, the bromine atom on this compound could potentially undergo other halogen-based transformations. These may include other cross-coupling reactions like Stille, Heck, and Sonogashira couplings, which are also catalyzed by transition metals. rhhz.netresearchgate.net The reactivity in these reactions would depend on the specific reaction conditions and the nature of the coupling partner.
Reactivity of the Methyl Group
The methyl group at the 6-position of the benzisoxazole ring also offers opportunities for chemical modification, although it is generally less reactive than the bromine atom.
The methyl group can be functionalized through various reactions. One common transformation is oxidation. When attached to an aromatic ring, alkyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) in an alkaline solution, followed by acidification. libretexts.orgyoutube.com For instance, methylbenzene can be oxidized to benzoic acid under these conditions. libretexts.org It's also possible to oxidize a methyl group on an aromatic ring directly to a carboxylic acid using molecular oxygen and a catalyst like hydrobromic acid under photoirradiation. organic-chemistry.org
Another potential functionalization is benzylic halogenation, where a hydrogen atom of the methyl group is replaced by a halogen. youtube.com This reaction is typically carried out using a halogen (like chlorine or bromine) in the presence of UV light or a radical initiator. libretexts.orgyoutube.com The resulting halomethyl group can then serve as a handle for further synthetic manipulations. For example, 3-(bromomethyl)-1,2-benzisoxazole (B15218) can be synthesized and used to produce other derivatives. nih.gov
The methyl group, being an electron-donating group, can influence the reactivity of the benzisoxazole ring. nih.gov It tends to increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. libretexts.org In such reactions, the methyl group is known to be an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group. libretexts.orglibretexts.org This directing effect can be a useful tool in controlling the regioselectivity of further functionalization of the benzene (B151609) portion of the molecule. For example, in the sulfonation of methylbenzene, the sulfonic acid group is directed to the 2- and 4-positions. libretexts.org
Reactivity of the Isoxazole (B147169) Ring System
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is the primary site for several key transformations, including ring-opening, rearrangements, and cycloadditions. Its reactivity is significantly influenced by the substituents and reaction conditions.
Ring Opening and Rearrangement Reactions (e.g., under alkaline conditions)
The N-O bond within the isoxazole ring is inherently weak, making it susceptible to cleavage under various conditions. Base-catalyzed reactions are particularly effective at inducing ring-opening and subsequent rearrangements. For instance, 3- and/or 5-unsubstituted isoxazoles are known to be unstable even under moderately basic conditions nanobioletters.com. The treatment of certain isoxazole derivatives with bases like cesium carbonate can lead to a remarkable rearrangement, transforming the isoxazole into an oxazole (B20620) through a proposed azirine intermediate rsc.org.
The isoxazole ring can also be opened via reductive cleavage. Reagents such as molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water can efficiently cleave the N-O bond to yield β-aminoenones rsc.orgresearchgate.net. This process highlights the utility of the isoxazole ring as a masked form of other functional groups.
An interesting cascade reaction involving N-acylation, intramolecular [4+2] cycloaddition, decarboxylation, and finally, isoxazole ring-opening has been observed when reacting 3-(isoxazol-3-yl)allylamines with certain anhydrides rsc.org. This demonstrates how the latent reactivity of the isoxazole ring can be harnessed in complex transformations to build other heterocyclic systems rsc.org.
Cycloaddition Reactions and Utility as Synthetic Building Blocks
Isoxazoles, and specifically benzisoxazoles, are frequently synthesized via [3+2] cycloaddition reactions, where a nitrile oxide reacts with a suitable dipolarophile like an alkyne or an aryne nanobioletters.comnih.govnih.govbeilstein-journals.org. This synthetic route establishes the isoxazole ring as a key structural motif accessible through convergent strategies.
Beyond their synthesis, benzisoxazoles can serve as versatile building blocks in further cycloaddition reactions. For example, 2,1-benzisoxazoles can act as substrates in [4+2] and [4+3] cycloaddition reactions to produce larger heterocyclic systems like benzoxazinones and benzazepines rsc.org. The ability to participate in these reactions underscores their value in synthetic chemistry for accessing diverse molecular architectures rsc.org. The presence of functionalizable groups, such as an alkyne substituent on the isoxazole, allows for subsequent cycloadditions to form pyrazoles or triazoles, further showcasing their utility as synthetic platforms rsc.org.
Stability of the Isoxazole Ring under Various Reaction Conditions
The stability of the isoxazole ring is highly dependent on the chemical environment. Generally, the ring is resistant to degradation under neutral and acidic conditions. However, it exhibits marked instability in the presence of bases, which can readily promote ring-opening nanobioletters.com.
Thermal stability is another important consideration. Studies on related isoxazoline (B3343090) compounds show that they undergo thermal decomposition at elevated temperatures (160–280°C), which involves the cleavage of the ring researchgate.net. The stability is also influenced by the substituents on the ring system researchgate.net.
The ring is also susceptible to reductive conditions. The use of molybdenum hexacarbonyl rsc.orgresearchgate.net or iron carbonyls can induce reductive cleavage of the weak N–O bond, transforming the isoxazole into a different functional group. This reactivity implies that the isoxazole ring is not stable in the presence of certain low-valent metal reagents.
Reactivity of the Fused Benzene Ring
The benzene ring fused to the isoxazole system in this compound possesses its own distinct reactivity, primarily governed by the rules of electrophilic aromatic substitution. The outcome of such reactions is determined by the combined electronic effects of the fused isoxazole ring and the methyl substituent.
Electrophilic Aromatic Substitution Patterns
Electrophilic attack on the benzene ring of the benzo[d]isoxazole system is directed by the existing substituents. The molecule has two key directing groups: the fused isoxazole ring and the methyl group at the 6-position.
Directing Effect of the Fused Isoxazole Ring: The isoxazole ring as a whole tends to be electron-withdrawing and deactivating towards electrophilic aromatic substitution nanobioletters.com. In highly activated systems like 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, electrophilic attack (by a nucleophile, in a Meisenheimer complex formation) occurs at the C7 position nih.gov. This suggests that the isoxazole moiety directs incoming electrophiles to the C7 position, which is ortho to the fused bond and furthest from the ring heteroatoms.
Directing Effect of the Methyl Group: The methyl group at C6 is a well-known activating group and is ortho, para-directing. The positions ortho to the methyl group are C5 and C7. The para position is unavailable as it is part of the ring fusion.
Combining these effects, both the fused isoxazole ring and the methyl group direct incoming electrophiles to the C7 position. The methyl group also directs to the C5 position. Therefore, electrophilic substitution on this compound is expected to yield a mixture of C7 and C5 substituted products, with a probable preference for the C7 isomer due to the converging directing effects at that site.
Influence of Bromine and Methyl Substituents on Aromatic Reactivity
Methyl Substituent: The methyl group at the C6 position is an electron-donating group (EDG) through an inductive effect and hyperconjugation. This effect increases the electron density of the benzene ring, making it more nucleophilic and thus activating it towards electrophilic aromatic substitution compared to an unsubstituted benzisoxazole.
Bromine and Fused Isoxazole Ring: The bromine atom at the C3 position of the isoxazole ring is an electron-withdrawing group (EWG) through its inductive effect. This effect, combined with the inherent electron-withdrawing nature of the isoxazole ring system, deactivates the entire heterocyclic structure. This deactivation is electronically transmitted to the fused benzene ring, reducing its reactivity towards electrophiles.
Therefore, the reactivity of the benzene ring in this compound is a competition between the activating effect of the C6-methyl group and the deactivating effect of the 3-bromo-substituted fused isoxazole ring. While the ring is activated relative to its 6-unsubstituted counterpart, it is likely deactivated compared to toluene (B28343) due to the powerful electron-withdrawing influence of the heterocyclic portion.
Structural Modifications and Derivative Synthesis Research
Strategies for Diversifying the 3-Bromo-6-methylbenzo[d]isoxazole Scaffold
Diversification of the this compound core is primarily achieved by targeting three key regions: the bromine atom at position 3, the methyl group at position 6, and other available positions on the fused benzene (B151609) ring.
The bromine atom at the 3-position is a particularly valuable synthetic handle due to its susceptibility to a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This reaction enables the substitution of the bromine atom with a wide range of aryl or vinyl groups. masterorganicchemistry.com By reacting this compound with various boronic acids or their esters in the presence of a palladium catalyst and a base, novel biaryl or styrenyl derivatives can be synthesized. masterorganicchemistry.comnih.gov The reactivity of the organoboron partner allows for the introduction of complex substituents, significantly expanding the chemical space accessible from this scaffold. The general reactivity order for the halide is R₂–I > R₂–OTf > R₂–Br ≫ R₂–Cl. masterorganicchemistry.com
Sonogashira Coupling: To introduce alkynyl moieties at the 3-position, the Sonogashira coupling is employed. researchgate.netmsu.edu This reaction involves the coupling of the this compound with a terminal alkyne, catalyzed by a combination of palladium and copper(I) complexes. researchgate.netmdpi.comgoogle.com This method is highly effective for creating C(sp²)-C(sp) bonds under mild conditions. researchgate.netgoogle.com
Functional Group Transformation: Beyond carbon-carbon bond formation, the bromine can be replaced with other functional groups. For instance, nucleophilic aromatic substitution or multi-step sequences can be used to introduce nitrogen-based functionalities like an amino group, yielding 3-amino-6-methylbenzo[d]isoxazole. libretexts.orgresearchgate.net This amino group can then be further derivatized to create amides, sulfonamides, or ureas, adding another layer of diversity.
A summary of common coupling reactions at position 3 is presented below.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Substituent at C3 | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Aryl (Ar) | masterorganicchemistry.com |
| Sonogashira Coupling | R-C≡CH | Pd(PPh₃)₂Cl₂ + CuI + Base (e.g., Et₃N) | Alkynyl (-C≡C-R) | researchgate.netmsu.edu |
| Buchwald-Hartwig Amination | R₂NH | Pd Catalyst + Ligand (e.g., BINAP) + Base | Amino (-NR₂) | N/A |
The methyl group at position 6, while less reactive than the C3-bromine, offers another site for chemical modification. These transformations typically involve initial oxidation or halogenation to install a more versatile functional group.
Oxidation: The methyl group can be oxidized to various states. Mild oxidation can yield the corresponding alcohol (6-hydroxymethyl) or aldehyde (6-formyl) derivative. More vigorous oxidation, for instance with potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert the methyl group into a carboxylic acid (benzo[d]isoxazole-6-carboxylic acid). researchgate.net This carboxyl group is highly versatile, serving as a precursor for esters, amides, and other acid derivatives. Furthermore, synthetic routes have been developed that involve the oxidation of a methyl group to a methylsulfonyl (-SO₂CH₃) group, as seen in related compounds. google.com
Halogenation: Radical halogenation, for example using N-bromosuccinimide (NBS), can convert the methyl group into a bromomethyl (-CH₂Br) group. This benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities, including ethers, esters, amines, and nitriles. The synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives from a 3-(bromomethyl) precursor highlights the utility of this strategy. nih.gov
The aromatic benzene portion of the scaffold can undergo electrophilic aromatic substitution (EAS) to introduce substituents at the available C5 and C7 positions. msu.edu The outcome of these reactions is directed by the combined electronic effects of the fused isoxazole (B147169) ring and the existing methyl and bromo-substituents. The methyl group at C6 is an activating, ortho-para director, favoring substitution at the C5 and C7 positions. The fused isoxazole ring is generally deactivating.
Common EAS reactions that can be applied include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), likely at the C5 or C7 position. libretexts.org
Halogenation: Introducing another halogen (e.g., Cl, Br) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). libretexts.org Research has shown that introducing a halogen at the 5-position can enhance biological activity in some benzisoxazole derivatives. nih.gov
Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid (-SO₃H) group.
The precise regioselectivity depends on the specific reaction conditions, but these methods provide a clear pathway to further functionalize the carbocyclic ring.
Design Principles for Novel Benzo[d]isoxazole Derivatives
The design of new derivatives based on the this compound scaffold is often guided by principles of medicinal chemistry and materials science, aiming to optimize interactions with biological targets or tune chemical properties.
In drug discovery, the this compound core serves as a "privileged scaffold," a molecular framework that is able to provide potent and selective ligands for more than one biological target. nih.gov The design process is often rational and structure-based.
For example, in the development of inhibitors for targets like Hypoxia-Inducible Factor (HIF)-1α, researchers have used the benzo[d]isoxazole core as a starting point. nih.gov They systematically synthesized a series of derivatives by modifying substituents attached to the core. By evaluating the activity of each new compound, they established structure-activity relationships (SAR). This iterative process of design, synthesis, and testing allows for the optimization of ligand binding. One study found that attaching different substituted benzene rings to the 3-position via an amide linkage led to compounds with potent inhibitory activity. nih.gov This highlights how the C3-position is a key vector for exploring the binding pockets of target proteins.
The introduction of different functional groups at various positions on the scaffold allows for the fine-tuning of its electronic properties, which in turn influences reactivity and biological interactions. nih.gov
Electronic Effects: Adding electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increases the electron density of the aromatic system. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or sulfonyl (-SO₂R) groups decrease it. These changes affect the molecule's pKa, lipophilicity (logP), and hydrogen bonding capacity. For instance, studies on benzisoxazole derivatives have shown that compounds with electron-donating groups on the phenyl ring exhibited good antioxidant activity, whereas those with electron-withdrawing groups showed anti-inflammatory properties. nih.gov
Steric Effects: The size and shape of the substituents also play a crucial role. Bulky groups can influence the conformation of the molecule and may either enhance binding through favorable van der Waals interactions or hinder it through steric clashes with the target protein.
The table below summarizes the expected influence of different substituent types on the properties of the benzo[d]isoxazole core.
| Substituent Type | Example Groups | Effect on Benzene Ring Electron Density | General Impact on Reactivity/Properties | Reference |
|---|---|---|---|---|
| Electron-Donating (Activating) | -CH₃, -OCH₃, -NH₂ | Increases | Enhances electrophilic aromatic substitution; can increase pKa; may alter biological activity (e.g., antioxidant). | nih.gov |
| Electron-Withdrawing (Deactivating) | -NO₂, -SO₃H, -CN, -CF₃ | Decreases | Slows electrophilic aromatic substitution; increases acidity; may alter biological activity (e.g., anti-inflammatory). | nih.gov |
| Halogens (Deactivating) | -F, -Cl, -Br | Decreases (Inductive) / Increases (Resonance) | Overall deactivating but ortho-, para-directing; modifies lipophilicity and can form halogen bonds. | nih.gov |
Synthesis of Advanced Benzo[d]isoxazole Architectures
The synthesis of advanced architectures from this compound primarily leverages the reactivity of the bromine atom. This halogen serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of complex molecular frameworks. digitellinc.comdoi.orgresearchgate.net These reactions are fundamental in modern organic synthesis for their efficiency and tolerance of diverse functional groups. nih.gov
Key cross-coupling strategies for modifying the this compound scaffold include:
Suzuki-Miyaura Coupling: Reaction with organoboron species (boronic acids or esters) to form new carbon-carbon bonds, attaching aryl, heteroaryl, or alkyl groups. digitellinc.com
Stille Coupling: Utilizes organotin reagents to couple with the aryl bromide.
Sonogashira Coupling: The coupling of terminal alkynes, which introduces alkynyl moieties that can be further elaborated. youtube.com
Heck Coupling: Forms carbon-carbon bonds by reacting the bromide with alkenes. youtube.com
Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds, introducing amine functionalities.
These reactions allow for the targeted synthesis of derivatives where new fragments are appended at the 6-position, significantly altering the molecule's steric and electronic properties. For instance, coupling with (3-formylphenyl)boronic acid can introduce a benzaldehyde (B42025) moiety, creating a dialdehyde (B1249045) precursor for further cyclization reactions. doi.orgresearchgate.net The resulting highly substituted benzo[d]isoxazoles are valuable in drug discovery programs. nih.gov
The following table illustrates potential advanced architectures synthesized from this compound via palladium-catalyzed coupling reactions.
| Coupling Reaction | Reagent Example | Resulting Structure at C6-Position |
| Suzuki-Miyaura | Phenylboronic acid | Phenyl group |
| Sonogashira | Ethynylbenzene | Phenylethynyl group |
| Stille | Tributyl(vinyl)tin | Vinyl group |
| Buchwald-Hartwig | Aniline | Phenylamino group |
| Heck | Styrene | Styrenyl group |
Generation of Virtual Combinatorial Libraries for Derivative Exploration
Before committing to extensive synthetic work, computational methods are employed to explore the potential of the this compound scaffold. Virtual combinatorial chemistry is a powerful approach for generating vast libraries of potential derivatives in silico. nih.gov This methodology allows researchers to assess the "drug-likeness" and potential biological activity of thousands or millions of compounds without synthesizing them.
The process begins by defining the core scaffold, in this case, this compound. The reactive site, the bromine atom at the 6-position, is designated as the point of variation. A collection of virtual "building blocks" is then selected. For a Suzuki-Miyaura coupling library, this would be a diverse set of commercially available or synthetically accessible boronic acids and esters. nih.gov
Computational software then "reacts" the core scaffold with each building block in the virtual collection, generating a large library of derivative structures. Each resulting molecule can be analyzed for various physicochemical properties, such as:
Molecular Weight
Lipophilicity (cLogP)
Hydrogen Bond Donors/Acceptors
Polar Surface Area
Rotatable Bonds
This pre-screening filters the library to prioritize compounds with desirable profiles for specific therapeutic targets. The virtual library approach is a cornerstone of modern drug discovery, enabling a more focused and efficient synthetic effort. nih.gov
The table below provides a simplified example of components for a virtual combinatorial library based on the Suzuki-Miyaura coupling reaction.
| Core Scaffold | Virtual Reagent (Building Block) | Resulting Virtual Product |
| This compound | Pyridine-3-boronic acid | 6-methyl-3-(pyridin-3-yl)benzo[d]isoxazole |
| This compound | (4-Fluorophenyl)boronic acid | 3-(4-fluorophenyl)-6-methylbenzo[d]isoxazole |
| This compound | Thiophene-2-boronic acid | 6-methyl-3-(thiophen-2-yl)benzo[d]isoxazole |
Automated Synthesis and High-Throughput Approaches to Derivative Creation
Once a virtual library has been designed and prioritized, the physical synthesis of these compounds is the next step. Automated synthesis platforms and high-throughput chemistry are employed to accelerate the creation of these derivative libraries. These technologies utilize robotic liquid handlers, parallel reaction blocks, and automated purification systems to conduct many reactions simultaneously.
For a library based on this compound, an automated workflow would typically involve the following steps:
Reagent Dispensing: A robotic system dispenses precise amounts of the this compound starting material, a diverse set of coupling partners (e.g., boronic acids), a palladium catalyst, and a base into the wells of a microtiter plate.
Parallel Reaction: The plate is sealed and heated, allowing dozens or hundreds of distinct coupling reactions to proceed in parallel under controlled conditions.
High-Throughput Purification: After the reactions are complete, the products are purified using automated parallel techniques, such as solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).
Analysis and Characterization: The purity and identity of each compound in the library are confirmed using high-throughput analytical methods like liquid chromatography-mass spectrometry (LC-MS).
This automated approach dramatically increases the efficiency of derivative synthesis, enabling the rapid production of a physical library of compounds. These compounds are then available for high-throughput screening to identify hits with desired biological activity, validating the predictions from the virtual library exploration and fueling the drug discovery pipeline.
Applications of 3 Bromo 6 Methylbenzo D Isoxazole in Chemical Research
Building Block in Complex Organic Synthesis
As a stable yet reactive molecule, 3-Bromo-6-methylbenzo[d]isoxazole serves as an important intermediate in the synthesis of elaborate organic structures. lifechemicals.com Its functional groups—particularly the bromine atom—are key to its role as a versatile building block.
The primary value of this compound in synthesis lies in the reactivity of its carbon-bromine bond at the 3-position. This site allows for a variety of cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Chemists can leverage this reactivity to construct a diverse array of advanced heterocyclic compounds. For instance, the bromine atom can be substituted or used in palladium-catalyzed reactions to build larger, more complex molecular frameworks. nih.govsmolecule.com
One common strategy involves using 3-bromo-isoxazoles as electrophilic partners in cross-coupling reactions. google.com This enables the introduction of various substituents at the 3-position, transforming the initial building block into a more complex derivative. A study on the synthesis of 3,4,5-trisubstituted isoxazoles from 4-iodoisoxazoles via Suzuki cross-coupling highlights a similar strategy that could be applied to this compound. nih.gov
Table 1: Potential Cross-Coupling Reactions Using this compound
| Reaction Name | Reagent Type | Potential Product Class |
|---|---|---|
| Suzuki Coupling | Boronic acids/esters | 3-Aryl/heteroaryl-6-methylbenzo[d]isoxazoles |
| Sonogashira Coupling | Terminal alkynes | 3-Alkynyl-6-methylbenzo[d]isoxazoles |
| Buchwald-Hartwig Amination | Amines | 3-Amino-6-methylbenzo[d]isoxazoles |
These reactions demonstrate the compound's capacity to act as a foundational element for generating libraries of new heterocyclic molecules with varied functionalities.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. This approach is valued in synthetic chemistry for its speed and atom economy. While specific examples detailing the use of this compound in MCRs are not extensively documented, isoxazole-containing structures are known to be synthesized via MCRs, such as the Ugi reaction followed by intramolecular cycloaddition. mdpi.com
Theoretically, this compound could be adapted for use in MCRs. For example, the bromine atom could be converted to other functional groups, such as an amine or a carboxylic acid, which are common components in well-known MCRs. This would allow for the rapid assembly of complex molecules built upon the benzo[d]isoxazole framework.
Materials Science Applications
The rigid, aromatic structure of the benzo[d]isoxazole core suggests potential applications in materials science, where such properties can contribute to thermal stability and desirable electronic or photophysical characteristics.
While direct studies are limited, the structure of this compound makes it a candidate for incorporation into polymers. The bromo-functional group can serve as a synthetic handle to introduce a polymerizable moiety, such as a vinyl or styrenyl group, via a cross-coupling reaction. Once transformed into a monomer, it could be co-polymerized with other monomers. The inclusion of the rigid and aromatic benzo[d]isoxazole unit into a polymer backbone would be expected to enhance properties such as:
Thermal Stability: The aromatic nature of the core can increase the decomposition temperature of the material.
Mechanical Strength: Rigid structural units often contribute to a higher tensile strength and modulus in polymers.
Isoxazole (B147169) derivatives are noted for their use in creating functional materials like fluorescent sensors and liquid crystals. lifechemicals.com The benzo[d]isoxazole system, with its extended conjugation, is a chromophore that can exhibit interesting photophysical properties. By chemically modifying this compound, researchers could tune its electronic and self-assembly characteristics for specific functions. For example, attaching different aromatic groups at the 3-position could alter the compound's fluorescence emission wavelength, making it a candidate for use as an organic light-emitting diode (OLED) emitter or a fluorescent probe.
Chemical Biology and Medicinal Chemistry (Focus on Design and Methodologies)
In medicinal chemistry, the design of new therapeutic agents often relies on identifying "privileged scaffolds" that can bind to a variety of biological targets. The isoxazole ring system is one such scaffold, found in numerous approved drugs. beilstein-journals.orgnih.govlifechemicals.com The benzo[d]isoxazole core, in particular, has been used as the foundation for designing molecules with potential anticonvulsant activity. nih.gov
The compound this compound is an excellent tool for the design and methodology of new drug candidates. Its structure allows for systematic modification to explore structure-activity relationships (SAR).
The Bromine Atom as a Synthetic Handle and Interactive Element: The bromine at the 3-position is a key feature for synthetic diversification. It allows chemists to easily create a library of related compounds by introducing a wide range of substituents through coupling reactions. smolecule.com Furthermore, the bromine atom itself can be crucial for molecular recognition, as it can participate in halogen bonding—a non-covalent interaction that can enhance a molecule's binding affinity and selectivity for a protein target.
The Methyl Group for Probing Specificity: The methyl group at the 6-position provides another point of modulation. It can influence the compound's solubility, metabolic stability, and steric interactions within a binding pocket.
This methodological approach allows medicinal chemists to start with a single, versatile building block and systematically generate a diverse set of molecules for biological screening.
Table 2: Illustrative Library Design from this compound
| Position of Modification | Starting Group | Potential Modification | Rationale for Design |
|---|---|---|---|
| 3 | -Br | Substitution with various aryl and heteroaryl rings | Explore new interactions with target protein; modulate electronics |
| 3 | -Br | Substitution with alkyl chains or amines | Tune lipophilicity and hydrogen bonding capacity |
| 6 | -CH₃ | Oxidation to -COOH | Introduce a charge and hydrogen bonding site |
This systematic approach, starting from a well-defined building block like this compound, is a cornerstone of modern drug discovery methodology.
The benzo[d]isoxazole ring system is a significant heterocyclic motif that has garnered considerable attention in the field of medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a "privileged scaffold," meaning it can serve as a versatile framework for the design of ligands that interact with a wide range of biological targets. The compound this compound, featuring a bromine atom at the 3-position and a methyl group at the 6-position, represents a key intermediate for the synthesis of a diverse array of derivatives with potential therapeutic applications. This article explores the applications of this compound in various facets of chemical research, from rational drug design to the development of chemical tools for biological investigation.
1 Scaffold for Rational Drug Design and Discovery Methodologies
The benzo[d]isoxazole core is a cornerstone in the rational design of novel therapeutic agents. This scaffold provides a rigid bicyclic structure with a specific arrangement of heteroatoms that can engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonds, and hydrophobic and aromatic interactions. The presence of the bromine atom in this compound offers a convenient handle for synthetic modification, allowing for the systematic exploration of chemical space and the optimization of pharmacological activity.
Researchers have utilized the benzo[d]isoxazole scaffold to develop potent and selective inhibitors for a variety of biological targets. For instance, derivatives of benzo[d]isoxazole have been investigated as inhibitors of the bromodomain and extra-terminal (BET) family of proteins, which are considered promising targets for the treatment of castration-resistant prostate cancer (CRPC). Current time information in Bangalore, IN. Structure-based drug design, employing X-ray crystallography, has guided the optimization of these compounds, leading to the discovery of potent inhibitors with significant anti-tumor effects in preclinical models. Current time information in Bangalore, IN.
The general approach involves using the this compound as a starting material or a key building block. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents at the 3-position. These modifications are guided by the structural understanding of the target's binding site to enhance potency and selectivity.
Table 1: Examples of Benzo[d]isoxazole Derivatives in Drug Discovery
| Compound Class | Target | Therapeutic Area | Key Findings |
| Benzo[d]isoxazole Derivatives | BET Bromodomains | Castration-Resistant Prostate Cancer | Potent inhibition of cell growth and tumor progression in xenograft models. Current time information in Bangalore, IN. |
| 5-imidazole-3-methylbenz[d]isoxazoles | CBP/p300 Bromodomain | Acute Myeloid Leukemia | High potency and selectivity, inhibiting the growth of AML cell lines. |
2 Development of Molecular Probes and Chemical Tools for Target Engagement Studies
Molecular probes are essential tools in chemical biology for visualizing and quantifying the engagement of a drug with its biological target in a cellular or in vivo setting. The this compound scaffold can be chemically modified to create such probes. The reactive bromine atom serves as an ideal site for the attachment of reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels.
While specific examples of molecular probes derived directly from this compound are not extensively documented in publicly available literature, the general principles of probe design are well-established. For instance, a fluorescent probe could be synthesized by coupling a fluorescent dye to the 3-position of the benzo[d]isoxazole core via a suitable linker. This would allow for the visualization of the compound's distribution within cells and its interaction with the target protein using techniques like fluorescence microscopy or flow cytometry.
The development of such chemical tools is crucial for validating new drug targets, understanding mechanisms of action, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The versatility of the this compound core makes it an attractive starting point for the generation of a custom library of molecular probes to investigate a wide range of biological questions.
3 Structure-Activity Relationship (SAR) Studies in the Context of Molecular Design
Structure-activity relationship (SAR) studies are a fundamental component of the drug discovery process, providing critical insights into how the chemical structure of a molecule influences its biological activity. The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs allow medicinal chemists to identify key pharmacophoric features and optimize potency, selectivity, and other drug-like properties.
The this compound scaffold is an excellent platform for conducting SAR studies. The bromine at the 3-position and the methyl group at the 6-position, along with other positions on the bicyclic ring, can be systematically varied to probe the binding pocket of a target protein.
For example, in the development of isoxazole-based inhibitors of the retinoic-acid-receptor-related orphan receptor γt (RORγt), a key therapeutic target for autoimmune diseases, extensive SAR studies were conducted. These studies revealed that the nature and position of substituents on the isoxazole core are critical for activity. While not specifically focused on this compound, these studies highlight the importance of the substitution pattern on the isoxazole ring system for achieving high potency and selectivity.
Table 2: Illustrative SAR Insights for Isoxazole Derivatives
| Structural Modification | Impact on Activity | Reference |
| Substitution at C-3 of Isoxazole | A 2,6-disubstituted phenyl ring was found to be optimal for RORγt inverse agonist activity. | |
| Moiety at C-4 of Isoxazole | A benzoic acid moiety was identified as a key pharmacophoric feature for RORγt inhibition. | |
| Introduction of a halogen at the 5-position of the benzisoxazole ring | Resulted in an increase in anticonvulsant activity. | |
| Substitution of a sulfamoyl group | Led to a decrease in anticonvulsant activity. |
These examples demonstrate how systematic structural modifications of the isoxazole scaffold can lead to a detailed understanding of the SAR, guiding the design of more effective and specific therapeutic agents.
4 In Silico Screening and Computational Approaches in Ligand Discovery
In recent years, computational methods, including in silico screening and molecular modeling, have become indispensable tools in drug discovery. These approaches accelerate the identification of novel hit compounds and aid in the optimization of lead candidates by predicting their binding affinity and mode of interaction with a target protein.
The this compound scaffold can be effectively utilized in virtual screening campaigns. A library of virtual compounds based on this scaffold can be generated by computationally enumerating a wide variety of substituents at the 3-position and other accessible sites. These virtual libraries can then be docked into the binding site of a target protein to identify potential hits with favorable binding energies and interaction patterns.
Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex, providing deeper insights into the stability of the interaction and the role of specific residues in binding. For instance, in the study of isoxazole-triazole hybrids as antibacterial agents, molecular docking and MD simulations were used to elucidate the binding mechanism and inhibition of bacterial proteins. These computational studies corroborated the experimental findings and provided a rational basis for the observed biological activity.
The integration of in silico methods with traditional experimental approaches significantly streamlines the drug discovery pipeline, reducing the time and cost associated with identifying and optimizing new drug candidates. The well-defined structure of this compound makes it an ideal candidate for such computational investigations.
Advanced Characterization and Theoretical Studies
Spectroscopic Analysis of 3-Bromo-6-methylbenzo[d]isoxazole and Derivatives
Spectroscopic methods are fundamental in the characterization of this compound, offering detailed insights into its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound and its analogs. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of the nuclei can be mapped out.
Detailed NMR data for various isoxazole (B147169) derivatives have been reported, providing a reference for the structural elucidation of new compounds in this class. rsc.org
Table 1: Representative ¹H NMR and ¹³C NMR Data for Isoxazole Derivatives
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
|---|---|---|
| 3,5-diphenylisoxazole | 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H) | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 |
| 3-phenyl-5-(p-tolyl)isoxazole | 7.87 (dt, J = 3.9, 2.2 Hz, 2H, ArH), 7.73 (d, J = 8.2 Hz, 2H, ArH), 7.53–7.39 (m, 3H, ArH), 7.28 (d, J = 7.9 Hz, 2H, ArH), 6.77 (s, 1H, isoxazole-H), 2.40 (s, 3H, CH₃) | 170.5, 162.8, 140.4, 129.8, 129.6, 129.1, 128.8, 126.7, 125.6, 124.6, 96.8, 21.4 |
| 3-(4-bromophenyl)-5-phenylisoxazole | 7.84–7.82 (m, 2H, ArH), 7.74 (d, J = 8.5 Hz, 2H, ArH), 7.61 (d, J = 8.5 Hz, 2H, ArH), 7.51–7.46 (m, 3H, ArH), 6.80 (s, 1H, isoxazole-H) | 170.7, 162.0, 132.1, 130.3, 129.0, 128.2, 128.0, 127.2, 125.8, 124.3, 97.2 |
Data sourced from supporting information of a Royal Society of Chemistry publication. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in confirming its structure. The empirical formula of 6-bromo-3-methylbenzo[d]isoxazole (B1338475) is C₈H₆BrNO, with a molecular weight of 212.04 g/mol . sigmaaldrich.com
In the mass spectrum of a related compound, 3-bromoanisole, the molecular ion peaks are observed at m/z 186 and 188 due to the isotopic abundance of bromine. nih.gov The fragmentation pattern reveals characteristic losses of functional groups, providing further structural information. nih.gov Similar principles apply to the analysis of this compound, where the presence of the bromine atom would result in a characteristic isotopic pattern for the molecular ion and its fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would show characteristic absorption bands for the C=N and N-O bonds of the isoxazole ring, as well as vibrations corresponding to the aromatic C-H and C=C bonds of the benzene (B151609) ring.
For a related betulin (B1666924) derivative containing an isoxazole ring, experimental and calculated FT-IR spectra showed good correlation. mdpi.com For example, the C-O stretching vibration was observed around 1132 cm⁻¹. mdpi.com In benzisoxazole derivatives, the characteristic stretching frequencies help to confirm the integrity of the heterocyclic ring system during synthetic modifications.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds like this compound, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions.
In a study of a bisisoxazoline derivative, X-ray diffraction analysis revealed that the compound crystallizes in the monoclinic space group C2/c. dergipark.org.tr The bond lengths within the isoxazole ring, such as N1-C11, N1-O1, and O1-C12, were determined to be 1.281(4) Å, 1.414(4) Å, and 1.454(4) Å, respectively. dergipark.org.tr These experimental values were found to be in good agreement with theoretical calculations. dergipark.org.tr
Computational Chemistry and Molecular Modeling
Computational methods are increasingly used to complement experimental data, providing deeper insights into the electronic structure and reactivity of molecules.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum chemical method used to predict the electronic structure, molecular geometry, and reactivity of this compound. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), can accurately predict geometric parameters and vibrational frequencies. dergipark.org.trmdpi.com
These calculations also provide information on the frontier molecular orbitals (HOMO and LUMO), the energy gap between them, and the molecular electrostatic potential (MEP). dergipark.org.tr A lower HOMO-LUMO energy gap suggests higher reactivity. mdpi.com For a series of benzothiazole (B30560) derivatives, the HOMO-LUMO energy gap was found to be influenced by the substituents on the ring. mdpi.com Theoretical studies on benzisoxazole derivatives have also been used to understand their interaction with biological targets. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a biological target, typically a protein. These methods are fundamental in drug discovery and development for elucidating binding modes, affinities, and the stability of the ligand-receptor complex.
Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. researchgate.net For instance, MD simulations of isoxazole derivatives have been used to assess the stability of the ligand within the active site of bacterial proteins and to understand the dynamic behavior of the complex. researchgate.netnih.gov A simulation for this compound would involve placing the docked complex in a simulated physiological environment and observing its behavior over a set period, often in the nanosecond range. nih.gov The stability of the complex can be evaluated by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. nih.gov
Below is a hypothetical data table illustrating the kind of results that could be generated from a molecular docking and dynamics study of this compound against a putative protein target.
| Parameter | Hypothetical Value | Description |
| Binding Affinity (Docking Score) | -8.5 kcal/mol | Predicted binding energy of the ligand to the protein's active site. |
| Key Interacting Residues | TYR25, LEU45, PHE89 | Amino acid residues in the protein's active site forming significant interactions with the ligand. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the protein. |
| MD Simulation Time | 100 ns | The duration of the molecular dynamics simulation. |
| Average RMSD (Ligand) | 1.2 Å | The average deviation of the ligand's atomic positions during the simulation, indicating its stability in the binding pocket. |
Prediction of Chemical Behavior and Reaction Pathways
Computational chemistry offers powerful tools for predicting the chemical behavior and potential reaction pathways of molecules like this compound. These methods can elucidate reaction mechanisms, predict the formation of products and byproducts, and guide the synthesis of new derivatives.
The prediction of reaction pathways often involves the use of quantum chemical calculations to map the potential energy surface of a reaction. drugtargetreview.com This allows for the identification of transition states, intermediates, and the calculation of activation energies, which determine the feasibility and rate of a reaction. acs.org For a molecule like this compound, theoretical studies could explore various transformations, such as nucleophilic aromatic substitution at the bromine-substituted position or reactions involving the isoxazole ring. The weak nitrogen-oxygen bond in the isoxazole ring, for instance, is known to be susceptible to cleavage under certain conditions. nih.gov
Recent advancements in computational methods, such as the use of artificial force induced reaction (AFIR) and combined molecular dynamics and coordinate driving (MD/CD) methods, allow for the automated exploration of complex reaction networks. drugtargetreview.commdpi.com These approaches can systematically search for possible reaction pathways without prior assumptions, potentially uncovering novel chemical transformations. nih.gov For halogenated heterocycles like this compound, computational models can predict the outcomes of reactions such as halogen-induced cyclizations or cross-coupling reactions. nih.gov
The following table provides a hypothetical example of a predicted reaction pathway for this compound, focusing on a Suzuki coupling reaction, a common transformation for bromo-aromatic compounds.
| Reaction Step | Reactants | Reagents | Product | Predicted Activation Energy (kcal/mol) |
| Oxidative Addition | This compound, Pd(0) catalyst | - | Aryl-Pd(II)-Br complex | 15.2 |
| Transmetalation | Aryl-Pd(II)-Br complex, Arylboronic acid | Base | Diaryl-Pd(II) complex | 12.5 |
| Reductive Elimination | Diaryl-Pd(II) complex | - | 3-Aryl-6-methylbenzo[d]isoxazole, Pd(0) catalyst | 8.9 |
In Silico ADME Prediction Methodologies
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction methodologies are a crucial component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound like this compound. These computational models help to identify potential liabilities and guide the optimization of drug candidates to improve their chances of success in clinical trials.
A variety of computational tools and models are available for predicting ADME properties. These range from simple rule-based systems, such as Lipinski's rule of five, to more complex quantitative structure-property relationship (QSPR) models and physiologically based pharmacokinetic (PBPK) models. nih.gov These models are built using large datasets of experimentally determined ADME properties and employ various machine learning algorithms to establish correlations between molecular descriptors and pharmacokinetic behavior.
For this compound, a typical in silico ADME assessment would involve calculating a range of physicochemical and pharmacokinetic parameters. These predictions can provide insights into its potential for oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for drug-drug interactions through the inhibition of cytochrome P450 (CYP) enzymes. nih.gov Studies on other isoxazole derivatives have shown that these compounds generally exhibit good drug-like properties, with many adhering to Lipinski's rule of five and showing high predicted gastrointestinal absorption.
The table below presents a hypothetical in silico ADME profile for this compound, based on typical parameters evaluated for small molecule drug candidates.
| ADME Property | Predicted Value/Classification | Significance |
| Molecular Weight | 212.04 g/mol | Complies with Lipinski's rule of five (< 500 g/mol ). |
| LogP (Octanol/Water Partition Coefficient) | 2.8 | Indicates good lipophilicity for membrane permeability. |
| Aqueous Solubility | Moderately Soluble | Affects absorption and formulation. |
| Human Intestinal Absorption | High | Suggests good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Indicates potential for central nervous system activity. |
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |
| Human Oral Bioavailability | > 80% | Overall prediction of the fraction of the drug that reaches systemic circulation. |
Future Directions in 3 Bromo 6 Methylbenzo D Isoxazole Research
Development of Novel and Efficient Synthetic Routes
The advancement of research into 3-Bromo-6-methylbenzo[d]isoxazole is intrinsically linked to the availability of efficient and scalable synthetic methodologies. While classical approaches to the benzo[d]isoxazole core exist, future research will likely focus on the development of novel synthetic strategies that offer improved yields, greater functional group tolerance, and more environmentally benign reaction conditions.
Key areas of exploration will include:
Metal-Free Synthesis: The development of metal-free synthetic routes is a growing trend in organic chemistry, aimed at reducing cost and toxicity. Future work could explore intramolecular cyclization reactions of appropriately substituted precursors under metal-free conditions to construct the benzo[d]isoxazole ring system.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including enhanced safety, scalability, and reproducibility. The application of flow chemistry to the synthesis of this compound could lead to more efficient and automated production.
| Synthetic Strategy | Potential Advantages |
| Metal-Free Synthesis | Reduced cost, lower toxicity, environmentally friendly |
| Flow Chemistry | Improved safety, scalability, and reproducibility |
| One-Pot Methodologies | Increased efficiency, reduced waste |
Exploration of New Reactivity Patterns and Catalytic Transformations
The chemical reactivity of this compound is largely dictated by its constituent functional groups: the benzo[d]isoxazole core, the bromine atom, and the methyl group. Future research will aim to uncover new reactivity patterns and develop novel catalytic transformations to functionalize this scaffold at various positions.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 3-position provides a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. mdpi.com Future work will likely explore the scope of these reactions to introduce a diverse range of substituents at this position, thereby generating libraries of novel derivatives for biological screening.
Functionalization of the Methyl Group: The methyl group at the 6-position offers another site for chemical modification. Future investigations could focus on radical-mediated or oxidative functionalization of this group to introduce new functionalities.
Isoxazole (B147169) Ring Transformations: The isoxazole ring itself can undergo various transformations, including ring-opening reactions. For instance, a domino Suzuki coupling-isoxazole fragmentation has been reported for other isoxazole derivatives, leading to the formation of arylacetonitriles. nih.gov Exploring similar reactivity for this compound could open up new synthetic avenues.
Expansion into Underexplored Application Areas
While this compound has shown promise as a scaffold for Bromodomain and Extra-Terminal (BET) inhibitors for potential cancer therapy, its full therapeutic potential remains largely untapped. nih.govnih.gov Future research should aim to explore other potential pharmacological applications.
Anticonvulsant and Neuroprotective Agents: The broader class of isoxazole derivatives has been investigated for anticonvulsant and neuroprotective activities. Future studies could involve the synthesis and pharmacological evaluation of this compound analogs for these indications.
Antimicrobial and Antiviral Agents: The isoxazole nucleus is a common feature in many antimicrobial and antiviral drugs. Screening of this compound and its derivatives against a panel of pathogenic bacteria and viruses could reveal new therapeutic leads.
Materials Science: The rigid, aromatic structure of the benzo[d]isoxazole core suggests potential applications in materials science. Future work could explore the synthesis of polymers or organic electronic materials incorporating this scaffold.
| Potential Application Area | Rationale |
| Anticonvulsant/Neuroprotective | Known activity of the isoxazole class |
| Antimicrobial/Antiviral | Precedent of isoxazole-containing drugs |
| Materials Science | Rigid, aromatic structure suitable for electronic materials |
Integration of Advanced Computational Techniques for Rational Design
The use of computational chemistry and molecular modeling has become an indispensable tool in modern drug discovery and materials science. Future research on this compound will undoubtedly leverage these techniques for the rational design of novel derivatives with improved properties.
Structure-Based Drug Design: For therapeutic applications, computational docking and molecular dynamics simulations can be used to predict the binding modes of this compound derivatives to their biological targets. This information can guide the design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound analogs with their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
In Silico Prediction of Physicochemical Properties: Computational methods can be employed to predict key physicochemical properties of novel derivatives, such as solubility, lipophilicity, and metabolic stability, aiding in the selection of compounds with favorable drug-like properties.
Synergistic Approaches Combining Synthesis and Advanced Characterization
A comprehensive understanding of the structure-property relationships of this compound and its derivatives will require a synergistic approach that combines synthetic chemistry with advanced analytical and spectroscopic techniques.
X-ray Crystallography: Single-crystal X-ray diffraction studies of this compound and its derivatives will provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions. This data is crucial for validating computational models and understanding biological activity.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC and HMBC, will be essential for the unambiguous structural elucidation of novel analogs.
Mass Spectrometry: High-resolution mass spectrometry will be critical for confirming the molecular formula of newly synthesized compounds and for studying their fragmentation patterns, which can provide valuable structural insights.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutic agents and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
